molecular formula C11H10Cl2O3 B14266552 1-(3,4-Dichlorophenyl)ethenyl ethyl carbonate CAS No. 138415-57-3

1-(3,4-Dichlorophenyl)ethenyl ethyl carbonate

Cat. No.: B14266552
CAS No.: 138415-57-3
M. Wt: 261.10 g/mol
InChI Key: RUIDRAYGUFOCCH-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)ethenyl ethyl carbonate is an organic compound characterized by the presence of a dichlorophenyl group attached to an ethenyl ethyl carbonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)ethenyl ethyl carbonate typically involves the reaction of 3,4-dichlorophenylacetylene with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)ethenyl ethyl carbonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbonate group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted carbonates.

Scientific Research Applications

1-(3,4-Dichlorophenyl)ethenyl ethyl carbonate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)ethenyl ethyl carbonate involves its interaction with specific molecular targets, leading to various biological effects. The compound may inhibit certain enzymes or receptors, thereby modulating biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dichlorophenyl)ethenyl methyl carbonate
  • 1-(3,4-Dichlorophenyl)ethenyl propyl carbonate
  • 1-(3,4-Dichlorophenyl)ethenyl butyl carbonate

Uniqueness

1-(3,4-Dichlorophenyl)ethenyl ethyl carbonate is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. The presence of the dichlorophenyl group enhances its reactivity and potential biological activity compared to similar compounds.

Properties

CAS No.

138415-57-3

Molecular Formula

C11H10Cl2O3

Molecular Weight

261.10 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)ethenyl ethyl carbonate

InChI

InChI=1S/C11H10Cl2O3/c1-3-15-11(14)16-7(2)8-4-5-9(12)10(13)6-8/h4-6H,2-3H2,1H3

InChI Key

RUIDRAYGUFOCCH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OC(=C)C1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

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